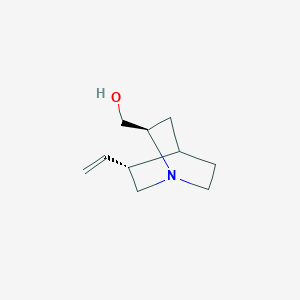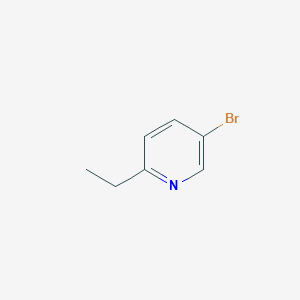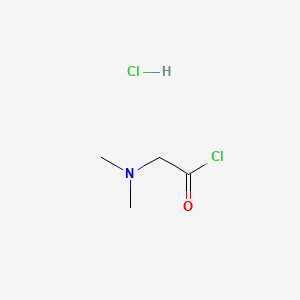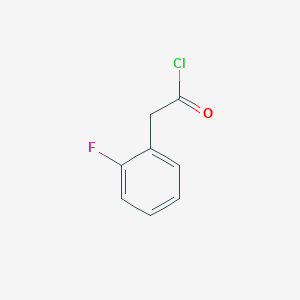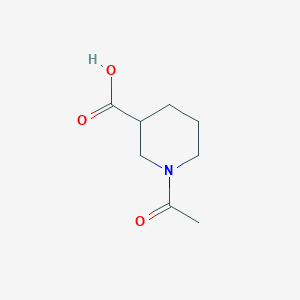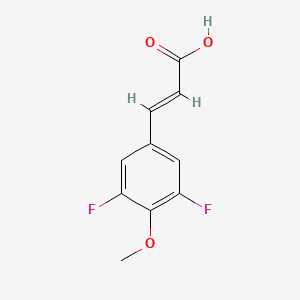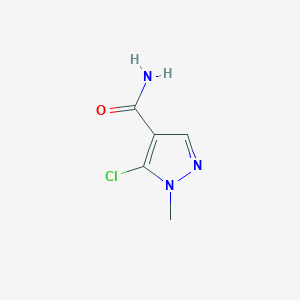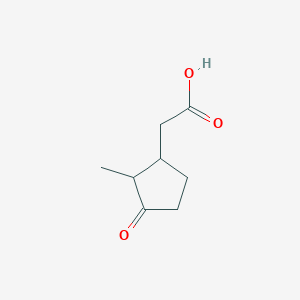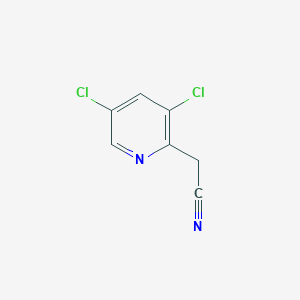
2-(3,5-Dichloropyridin-2-yl)acetonitrile
Vue d'ensemble
Description
The compound "2-(3,5-Dichloropyridin-2-yl)acetonitrile" is a chemical of interest in various synthetic organic chemistry studies. It is related to the broader class of pyridine derivatives, which are often used as intermediates in the synthesis of more complex molecules. The papers provided discuss various synthetic methods and reactions involving pyridine derivatives and acetonitrile, which can be relevant to understanding the chemistry of the compound .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the diastereoselective synthesis of trans-2,3-dihydrofurans with pyridinium ylide assisted tandem reaction is an example of the intricate procedures used to create fused pyridine-containing heterocycles . Similarly, the KO(t)Bu-mediated annulation of acetonitrile with aldehyde to form substituted dihydropyridinones demonstrates the versatility of acetonitrile in forming pyridine rings . These methods highlight the potential pathways that could be adapted for the synthesis of "2-(3,5-Dichloropyridin-2-yl)acetonitrile".
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often confirmed using techniques such as NMR spectroscopy and single-crystal analysis. For example, the trans isomers of 2,3-dihydrofurans were characterized using these methods . Structural characterization is crucial for confirming the identity and purity of synthesized compounds, which is essential for their application in further chemical reactions or as pharmaceuticals.
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions. The reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with 2-(phenylsulfonyl)acetonitrile in the presence of pyridine is an example of how these compounds can be transformed into other useful chemicals, such as benzenesulfonothioate . Additionally, the three-component condensation of pyridinium ylides, β-ketonitriles, and aldehydes shows the reactivity of pyridine derivatives in forming new carbon-carbon and carbon-oxygen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives like "2-(3,5-Dichloropyridin-2-yl)acetonitrile" are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro and cyano can affect the compound's reactivity, boiling point, solubility, and stability. These properties are important when considering the compound's use in various chemical reactions and its handling and storage requirements.
Applications De Recherche Scientifique
Synthesis and Material Development
2-(3,5-Dichloropyridin-2-yl)acetonitrile is utilized in various synthesis processes. For example, it is used in the synthesis of impurities in crude Roflumilast, demonstrating its importance in understanding and refining pharmaceutical compounds (Zhang et al., 2014). Additionally, its reactions with other compounds can result in significant changes in the physical properties of materials, as shown in the formation of coordination polymers with unique luminescence behavior (Conesa-Egea et al., 2020). This highlights its role in the development of new materials with potential applications in electronics and photonics.
Coordination Chemistry and Ligand Design
In coordination chemistry, 2-(3,5-Dichloropyridin-2-yl)acetonitrile plays a crucial role in the synthesis of complex compounds. Studies have shown its utility in creating zwitterionic indium(III) and di-zinc compounds with extended nitrogenous ligands, indicating its versatility in forming metal-organic frameworks (Das et al., 2003). These findings suggest potential applications in catalysis, gas storage, or separation technologies, where specific interactions between metals and organic ligands are crucial.
Photophysical Properties and Sensing
The modification of 2-(3,5-Dichloropyridin-2-yl)acetonitrile through reactions with metals and other ligands has led to the development of compounds with unique photophysical properties. For example, platinum complexes bearing this moiety exhibit strong aquachromic and mechanochromic emission responses (Naziruddin et al., 2016). Such characteristics make them suitable for use as sensors for environmental changes or mechanical stress, offering a pathway for the development of smart materials and indicators.
Propriétés
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBLRLLFBCFUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichloropyridin-2-yl)acetonitrile | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

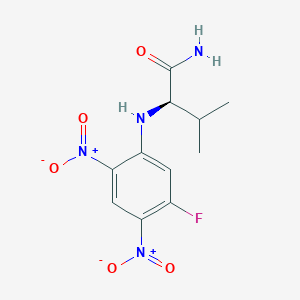
![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)
